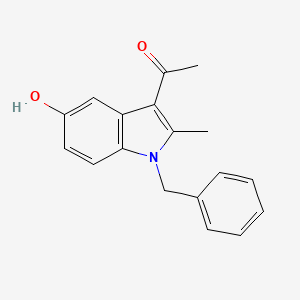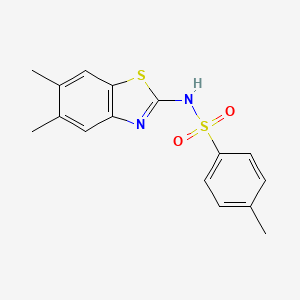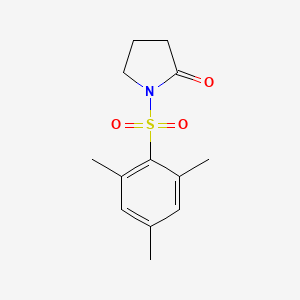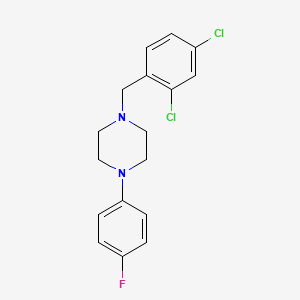
1-(1-benzyl-5-hydroxy-2-methyl-1H-indol-3-yl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives, including compounds structurally related to 1-(1-benzyl-5-hydroxy-2-methyl-1H-indol-3-yl)ethanone, often involves multi-step reactions that may include condensations, oxidations, and photochemical processes. Efficient syntheses of bis(1H-indol-3-yl)ethanones have been described using phenylglyoxals and indole in the presence of B(HSO4)3 under solvent-free conditions, highlighting generality, simplicity, and excellent yields (Mosslemin & Movahhed, 2012).
Molecular Structure Analysis
The molecular structure of related indole derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray diffraction (XRD). These studies reveal the configuration, bond lengths, and angles, providing insights into the stereochemical nature of these molecules. For instance, the structural characterization of new pyrrole derivatives using XRD and computational studies has been conducted to understand their geometric and electronic configurations (Louroubi et al., 2019).
Chemical Reactions and Properties
Indole derivatives participate in various chemical reactions, including photochemical transformations and condensations. For example, photoinduced molecular transformations have been explored, demonstrating regioselective photoadditions leading to indole dione derivatives (Kobayashi et al., 1993). These reactions are critical for the synthesis of complex heterocyclic structures.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are vital for the practical application and handling of these compounds. The synthesis and structural evaluation of substituted indole and gramine derivatives provide valuable data on their physical characteristics, including melting points and crystal packing, which can be influenced by substitutions on the indole ring (Kukuljan et al., 2016).
Chemical Properties Analysis
The chemical properties of 1-(1-benzyl-5-hydroxy-2-methyl-1H-indol-3-yl)ethanone and related compounds, including reactivity, stability, and interactions with other molecules, are essential for their application in synthesis and potential therapeutic uses. Studies on the synthesis, characterization, and biological evaluation of indole derivatives provide insights into their reactivity and potential as bioactive molecules (Venugopal et al., 2020).
Wissenschaftliche Forschungsanwendungen
1. Antitubercular Agents
Researchers designed a series of derivatives including 1-(1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indol-3-yl)ethanone based on bioisosteric replacement of a previously reported antitubercular agent. Some compounds showed significant in vitro activity against Mycobacterium tuberculosis, with potential therapeutic applications in tuberculosis treatment (Sharma et al., 2019).
2. Neuroprotective Agents
Certain indole derivatives, including 2-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethanone, demonstrated potent ligand activity for the N-methyl-D-aspartate (NMDA) receptor, along with antioxidant properties. These derivatives offer promise as dual-effective neuroprotective agents (Buemi et al., 2013).
3. Anti-inflammatory Agents
A series of derivatives including 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one demonstrated potential anti-inflammatory activity. These compounds were evaluated using a rat hind paw edema model, showing promise as anti-inflammatory agents (Rehman et al., 2022).
4. Antimicrobial Activity
Novel indole-based 1,3,4-oxadiazoles were synthesized for potential antibacterial and antifungal applications. These derivatives showed promising activity against a range of bacteria and fungi, indicating their utility in antimicrobial therapy (Nagarapu & Pingili, 2014).
5. Synthesis of Bis(1H -Indol-3-yl)ethanones
Bis(1H-indol-3-yl)ethanones and bis(benzotriazol-1-yl)ethanones were efficiently synthesized via a reaction with phenylglyoxals and indole. This synthesis process offers advantages like short reaction time and excellent yield, contributing to the field of organic synthesis (Mosslemin & Movahhed, 2012).
6. Dual-Effect Agents for Neurodegenerative Diseases
Indole derivatives, particularly those incorporating a catechol moiety, showed effectiveness as antioxidants and GluN2B/NMDA receptor ligands. These characteristics suggest potential for treating neurodegenerative diseases (Buemi et al., 2013).
7. GluN2B-Containing N-Methyl-D-Aspartate Receptor Ligands
Novel indole derivatives were designed to target GluN2B/NMDA receptors. Compounds such as 1-(4-benzylpiperidin-1-yl)-2-(6-hydroxy-1H-indol-3-yl)ethane-1,2-dione showed high binding affinity, indicating potential for development in treatments involving NMDA receptors (Gitto et al., 2011).
Eigenschaften
IUPAC Name |
1-(1-benzyl-5-hydroxy-2-methylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-18(13(2)20)16-10-15(21)8-9-17(16)19(12)11-14-6-4-3-5-7-14/h3-10,21H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFKTRMEKNZDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320569 | |
| Record name | 1-(1-benzyl-5-hydroxy-2-methylindol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661081 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1-Benzyl-5-hydroxy-2-methylindol-3-yl)ethanone | |
CAS RN |
94004-61-2 | |
| Record name | 1-(1-benzyl-5-hydroxy-2-methylindol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-(diacetylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5635083.png)
![(3R,5S)-5-({4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-3-pyrrolidinol hydrochloride](/img/structure/B5635087.png)
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(3-pyridin-4-ylpropyl)piperidin-4-amine](/img/structure/B5635099.png)
![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5635102.png)

![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5635111.png)
![3-{1-[(2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5635119.png)
![3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B5635129.png)
![[3-(3-methyl-2-buten-1-yl)-1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B5635135.png)
![ethyl 4-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B5635139.png)



![N-methyl-3-(4-morpholinyl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propanamine](/img/structure/B5635164.png)